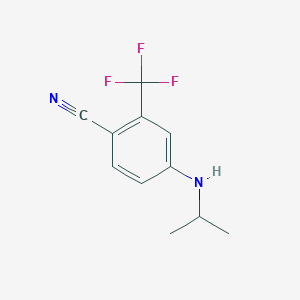

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

“4-(Trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4F3N . It is a white or colorless to light yellow powder to clear liquid .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a trifluoromethyl group .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)benzonitrile” has a melting point of 37 °C and a boiling point of 81 °C at 20 mmHg . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. The trifluoromethyl group is known for increasing the metabolic stability of medicinal compounds . Therefore, it could be used to develop new drugs with improved pharmacokinetic properties.

Agriculture

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile: may serve as an intermediate in creating pesticides or herbicides. The trifluoromethyl group can provide resistance to biotic and abiotic degradation, which is crucial for the longevity and efficacy of agricultural chemicals .

Material Science

The introduction of a trifluoromethyl group into polymers and other materials can alter their properties significantly. It can enhance chemical resistance, stability under high temperatures, and electrical properties, making 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile a valuable compound in the development of advanced materials .

Environmental Science

This compound’s derivatives could be used in environmental monitoring as they may bind selectively to pollutants or heavy metals, aiding in their detection and quantification. The strong electronegativity of the trifluoromethyl group could be leveraged to create sensitive and selective sensors .

Analytical Chemistry

In analytical chemistry, 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile could be used as a standard or reagent in various chromatographic techniques or mass spectrometry due to its unique chemical signature provided by the trifluoromethyl group .

Pharmacology

The compound could be investigated for its pharmacological effects. Given the presence of both an isopropylamino and a trifluoromethyl group, it might interact with biological targets in a novel way, leading to new therapeutic agents .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially for enzymes that interact with aromatic substrates. The trifluoromethyl group could provide insights into the role of halogens in biological systems .

Industrial Processes

Lastly, in industrial processes, this compound could be utilized in the synthesis of fluorinated polymers or coatings, which are known for their exceptional resistance to solvents and chemicals, as well as their thermal stability .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “4-(Trifluoromethyl)benzonitrile” and similar compounds could involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The activation of the C–F bond in organic synthesis is a challenging task that could lead to the synthesis of diverse fluorinated compounds .

Eigenschaften

IUPAC Name |

4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUASCHIBWACYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide](/img/structure/B2603044.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)

![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)

![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)